(6-Methoxypyrazin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-methoxypyrazin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-3-7-2-5(4-9)8-6/h2-3,9H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEBATKQSDYLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methoxypyrazin 2 Yl Methanol
Retrosynthetic Analysis of (6-Methoxypyrazin-2-yl)methanol
A retrosynthetic analysis of this compound allows for the logical disconnection of the molecule into simpler, commercially available, or readily synthesizable precursors. This process helps in identifying key strategic bonds and devising potential synthetic pathways.
Identification of Key Disconnections and Strategic Bonds
The primary strategic bonds for disconnection in this compound are the C-O bond of the methoxy (B1213986) group, the C-C bond between the pyrazine (B50134) ring and the methanol (B129727) moiety, and the C-O bond of the primary alcohol.
Figure 1: Key Disconnections for this compound
Disconnection 1 (C-O bond of the methoxy group): This leads to a key intermediate, (6-hydroxypyrazin-2-yl)methanol. The subsequent forward reaction would involve a methoxylation step.
Disconnection 2 (C-C bond): Breaking the bond between the pyrazine ring and the hydroxymethyl group suggests precursors such as a 2-halopyrazine (e.g., 2-chloro-6-methoxypyrazine) and a one-carbon synthon like formaldehyde (B43269) or a protected equivalent. Alternatively, it could point towards a 2-formyl-6-methoxypyrazine that can be reduced to the target alcohol.
Disconnection 3 (C-O bond of the alcohol): This disconnection points to a precursor like 2-methyl-6-methoxypyrazine, which would require a selective oxidation of the methyl group to the corresponding alcohol.
Analysis of Precursor Pyrazine Scaffolds
Based on the disconnections, several key pyrazine precursors can be identified. The feasibility of the synthesis of this compound heavily relies on the accessibility of these scaffolds.
Table 1: Potential Pyrazine Precursors and their Synthetic Utility
| Precursor Scaffold | Corresponding Synthetic Strategy |
| 6-Hydroxypyrazin-2-carboxylic acid | Esterification, followed by methoxylation and reduction. |
| 2-Chloro-6-methoxypyrazine | Introduction of the hydroxymethyl group via organometallic chemistry. |
| 2-Methyl-6-methoxypyrazine | Selective oxidation of the methyl group. |
| Pyrazine-2-carboxylic acid | A versatile starting material for introducing both the methoxy and methanol functionalities. |
Established Synthetic Routes to this compound
Several synthetic routes can be devised based on the retrosynthetic analysis, leveraging established organic chemistry reactions. These routes primarily involve functional group interconversions on a pre-formed pyrazine ring.
Functional Group Interconversions on Pyrazine Rings
A common strategy involves starting with a commercially available or easily synthesized pyrazine derivative and performing a series of functional group interconversions. A plausible route commences with pyrazine-2-carboxylic acid.
One established method for the synthesis of pyrazine-2-carboxylic acid derivatives involves the condensation of a substituted pyrazine-2-carboxylic acid chloride with an appropriate nucleophile. For instance, the reaction of pyrazine-2-carboxylic acid with thionyl chloride can yield the corresponding acid chloride prepchem.com. This reactive intermediate can then be subjected to further transformations.
The reduction of a carboxylic acid or its ester derivative is a primary method for introducing the methanol moiety. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of both carboxylic acids and esters to primary alcohols masterorganicchemistry.comyoutube.com. A less reactive agent, diisobutylaluminum hydride (DIBAL-H), can be used for the selective reduction of esters to aldehydes at low temperatures, which can then be further reduced to the alcohol chemistrysteps.comyoutube.comstackexchange.com.
Table 2: Reduction of Carboxylic Acid Derivatives to Alcohols
| Substrate | Reagent | Product | Reference |
| Carboxylic Acid | LiAlH₄ | Primary Alcohol | masterorganicchemistry.com |
| Ester | LiAlH₄ | Primary Alcohol | masterorganicchemistry.com |
| Ester | DIBAL-H (excess) | Primary Alcohol | stackexchange.com |
Methoxylation Strategies in Pyrazine Synthesis
The introduction of a methoxy group onto the pyrazine ring is a critical step. This can be achieved through several methods, often involving the conversion of a halo- or hydroxypyrazine.
A common approach is the nucleophilic substitution of a halogen atom, typically chlorine or bromine, with a methoxide (B1231860) source. For example, 2-chloropyrazines can react with sodium methoxide to yield the corresponding 2-methoxypyrazine (B1294637) acs.org. The synthesis of the precursor, 2-halopyrazine, can be achieved from the corresponding aminopyrazine via a Sandmeyer-type reaction prepchem.com.
Alternatively, a hydroxypyrazine can be methylated. The synthesis of 2-isobutyl-3-methoxypyrazine (B1223183) has been reported via the methylation of 2-isobutyl-3-hydroxypyrazine dur.ac.ukacs.org. This suggests that (6-hydroxypyrazin-2-yl)methanol could be a viable intermediate for methylation to the final product.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, offer another powerful tool for C-O bond formation, although they are more commonly used for C-C bond formation nih.govbeilstein-journals.orgyoutube.comnih.govorganic-chemistry.org.
Introduction of the Methanol Moiety
The final step in many potential synthetic routes is the introduction of the methanol group. As previously mentioned, the reduction of a carboxylic acid or ester is a highly effective method.
Another strategy involves the formylation of the pyrazine ring followed by reduction. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), can introduce a formyl group onto electron-rich aromatic rings wikipedia.orgorganic-chemistry.orgambeed.comnih.govepa.gov. The resulting 6-methoxypyrazine-2-carbaldehyde (B8025534) can then be readily reduced to this compound using a mild reducing agent such as sodium borohydride.
A further possibility is the direct oxidation of a methyl group at the 2-position of the pyrazine ring. Reagents such as selenium dioxide (SeO₂) are known for the oxidation of activated methyl groups to aldehydes or alcohols, a reaction known as the Riley oxidation beilstein-journals.orgresearchgate.netnih.govwikipedia.orgiu.edu. The synthesis of 2-methylpyrazine (B48319) itself can be achieved through the dehydrocyclization of crude glycerol (B35011) with a suitable amine over a catalyst mdpi.com.
Table 3: Methods for Introducing a C1-Oxygenated Functional Group
| Precursor Functional Group | Reagent(s) | Resulting Functional Group | Reference |
| -COOH | LiAlH₄ | -CH₂OH | masterorganicchemistry.com |
| -COOR | LiAlH₄ or DIBAL-H | -CH₂OH | masterorganicchemistry.comchemistrysteps.com |
| -H | POCl₃, DMF (Vilsmeier-Haack) | -CHO | wikipedia.orgorganic-chemistry.org |
| -CH₃ | SeO₂ (Riley Oxidation) | -CHO or -CH₂OH | nih.govwikipedia.org |
Advanced and Green Synthesis Strategies for this compound
The development of efficient and environmentally friendly methods for the synthesis of complex organic molecules is a cornerstone of modern chemistry. This section explores the cutting-edge approaches for the preparation of this compound, with a focus on catalytic methods, sustainable practices, and innovative process technologies.
Catalytic Approaches in C-C and C-O Bond Formation
The construction of the core pyrazine scaffold and the introduction of its functional groups often rely on catalytic C-C and C-O bond-forming reactions. While specific catalytic syntheses for this compound are not extensively detailed in publicly available literature, general principles of pyrazine synthesis can be applied.
Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation in the synthesis of substituted pyrazines. For instance, the Sonogashira coupling of a halogenated pyrazine with a terminal alkyne can introduce a carbon substituent that can be further elaborated to the hydroxymethyl group. google.com Similarly, Suzuki coupling reactions can be employed to introduce aryl or other carbon-based fragments. google.com
For the crucial C-O bond formation to introduce the methoxy group, nucleophilic aromatic substitution on a halogenated pyrazine precursor, such as 2-chloro-6-halopyrazine, with sodium methoxide is a common strategy. mdpi.com The use of copper catalysts can facilitate such etherification reactions under milder conditions. The formation of the hydroxymethyl group can be envisioned through the reduction of a corresponding carboxylic acid or aldehyde precursor, which in turn can be synthesized from a nitrile or by direct oxidation of a methyl group.
| Catalytic Reaction Type | General Reactants | Catalyst/Reagents | Bond Formed | Potential Application for this compound Synthesis |
| Sonogashira Coupling | Halogenated Pyrazine, Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C-C | Introduction of a two-carbon unit for subsequent transformation to the hydroxymethyl group. |
| Suzuki Coupling | Halogenated Pyrazine, Boronic Acid | Pd catalyst, Base | C-C | Introduction of a carbon framework. |
| Nucleophilic Aromatic Substitution | Halogenated Pyrazine, Alcohol | Base (e.g., NaOMe) | C-O | Introduction of the methoxy group. |
| Reduction | Carboxylic Acid/Aldehyde | Reducing agents (e.g., LiAlH₄, NaBH₄) | C-H (on carbonyl) | Formation of the hydroxymethyl group. |
Sustainable and Environmentally Benign Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. Key strategies include the use of renewable starting materials, environmentally benign solvents, and catalytic methods that reduce waste. ucl.ac.uknih.gov
Biocatalysis , employing enzymes or whole-cell systems, offers a highly selective and sustainable route for chemical transformations. nih.govrsc.org For the synthesis of pyrazine derivatives, enzymes such as lipases have been utilized in continuous-flow systems for the amidation of pyrazine esters, demonstrating a greener alternative to traditional chemical methods. nih.gov While a direct enzymatic synthesis of this compound has not been reported, the enzymatic reduction of a corresponding aldehyde precursor is a plausible green approach.
The use of sustainable solvents is another crucial aspect of green synthesis. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green reaction media for the synthesis of pyrazine derivatives due to their low toxicity, biodegradability, and recyclability. ucl.ac.uk
| Green Chemistry Approach | Description | Potential Application for this compound |
| Biocatalysis | Use of enzymes or whole-cell systems for chemical transformations. nih.govrsc.org | Enzymatic reduction of 6-methoxypyrazine-2-carbaldehyde to the corresponding alcohol. |
| Sustainable Solvents | Replacement of volatile organic compounds with greener alternatives like water or deep eutectic solvents (DESs). ucl.ac.uk | Performing reaction steps in DESs to reduce environmental impact. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Utilizing catalytic reactions that proceed with high efficiency and minimize byproduct formation. |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. dur.ac.ukmsu.edu This technology is particularly well-suited for the synthesis of heterocyclic compounds, including pyrazines.
The synthesis of pyrazinamide (B1679903) derivatives has been successfully demonstrated in a continuous-flow system, highlighting the potential of this technology for the production of related pyrazine compounds. nih.gov A hypothetical flow synthesis of this compound could involve the sequential pumping of a halogenated pyrazine precursor and methoxide solution through a heated reactor coil to form the methoxypyrazine core, followed by an in-line reduction step to generate the hydroxymethyl group. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to traditional batch processes.
Derivatization and Functionalization Strategies of this compound
The presence of both a hydroxyl group and an electron-rich pyrazine ring provides multiple avenues for the derivatization and functionalization of this compound, enabling the synthesis of a diverse range of novel compounds.
Selective Transformations of the Hydroxyl Group
The primary alcohol functionality in this compound is a versatile handle for various chemical transformations.
Oxidation: Selective oxidation of the hydroxymethyl group can yield the corresponding aldehyde, 6-methoxypyrazine-2-carbaldehyde, or the carboxylic acid, 6-methoxypyrazine-2-carboxylic acid. A variety of oxidizing agents can be employed, with a focus on mild and selective methods to avoid over-oxidation or reaction with the pyrazine ring. Green oxidation methods utilizing catalysts and environmentally friendly oxidants like hydrogen peroxide are particularly desirable. masterorganicchemistry.comlibretexts.org
Etherification and Esterification: The hydroxyl group can be readily converted to an ether or an ester. Etherification can be achieved by reaction with an alkyl halide in the presence of a base. mdpi.com Chemoselective etherification methods have been developed for benzylic alcohols, which could potentially be adapted for pyrazinylmethanols. nih.gov Esterification can be carried out using a carboxylic acid or its derivative, often in the presence of a catalyst.
| Transformation | Reagents/Conditions | Product |
| Oxidation | Mild oxidizing agents (e.g., PCC, DMP), Catalytic oxidation (e.g., with H₂O₂) | 6-Methoxypyrazine-2-carbaldehyde or 6-Methoxypyrazine-2-carboxylic acid |
| Etherification | Alkyl halide, Base | (6-Methoxy-pyrazin-2-yl)methoxymethyl ether |
| Esterification | Carboxylic acid or acyl chloride, Catalyst | Ester derivative of this compound |
Modifications of the Pyrazine Ring System
The pyrazine ring itself is amenable to various functionalization reactions, primarily through electrophilic or metal-catalyzed substitution. The methoxy group is an activating group, directing electrophilic substitution to specific positions on the ring.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the modification of heterocyclic rings, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation, for example, allows for the introduction of aryl groups onto the pyrazine ring. dur.ac.uk While specific examples for this compound are scarce, the general methodology is applicable to a wide range of N-heterocycles.
Electrophilic Substitution: The electron-donating nature of the methoxy group can facilitate electrophilic substitution reactions on the pyrazine ring. Halogenation, for instance, can introduce a halogen atom which can then serve as a handle for further cross-coupling reactions. libretexts.org It is important to note that the pyrazine ring is generally electron-deficient, making electrophilic substitution more challenging than on a benzene (B151609) ring. ucl.ac.uk
| Modification | Method | Potential Outcome |
| C-H Arylation | Palladium-catalyzed cross-coupling with an aryl halide. | Introduction of an aryl substituent on the pyrazine ring. |
| Halogenation | Reaction with an electrophilic halogen source (e.g., NBS, NCS). | Introduction of a halogen atom (Br, Cl) on the pyrazine ring. |
Regioselective Functionalization Approaches
A viable and frequently employed strategy for the synthesis of substituted pyrazines involves the functionalization of a pre-existing pyrazine core. In the case of this compound, a logical approach commences with a commercially available starting material, such as 2-chloro-6-methoxypyrazine, and proceeds through a regioselective introduction of a functional group that can be subsequently converted to the desired hydroxymethyl moiety.
A key step in this synthetic sequence is the regioselective introduction of a carboxyl group at the 2-position of the pyrazine ring. This can be achieved through a metal-halogen exchange reaction followed by carboxylation. The methoxy group at the 6-position influences the electronic distribution of the pyrazine ring, and while it is an ortho-para directing group in electrophilic aromatic substitution on benzene rings, its effect on the nucleophilic substitution or metalation of the electron-poor pyrazine ring is more complex. However, the chlorine atom at the 2-position provides a handle for regioselective functionalization.
One established method for the synthesis of pyrazinecarboxylic acids involves the reaction of a chloropyrazine with a cyanide salt to form a cyanopyrazine, which is then hydrolyzed to the carboxylic acid. A more direct route involves the formation of an organometallic intermediate from the chloropyrazine, which is then quenched with carbon dioxide. For instance, the generation of a Grignard reagent from 2-chloro-6-methoxypyrazine, followed by reaction with solid carbon dioxide (dry ice), would be expected to yield 6-methoxypyrazine-2-carboxylic acid. The Grignard reagent formation is a critical step, and its success can be dependent on the reaction conditions, including the choice of solvent and the activation of magnesium.
Once the 6-methoxypyrazine-2-carboxylic acid is obtained, the final step is the reduction of the carboxylic acid to the primary alcohol, this compound. This transformation can be readily accomplished using standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Borane complexes, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), are also effective for this reduction and can sometimes offer better selectivity if other reducible functional groups are present.
Scheme 1: Proposed Synthesis of this compound
Step 1: Synthesis of 6-Methoxypyrazine-2-carboxylic acid
| Starting Material | Reagents | Product |
| 2-Chloro-6-methoxypyrazine | 1. Mg, THF 2. CO₂ (dry ice) 3. H₃O⁺ | 6-Methoxypyrazine-2-carboxylic acid |
Step 2: Reduction to this compound
| Starting Material | Reagents | Product |
| 6-Methoxypyrazine-2-carboxylic acid | 1. LiAlH₄, THF 2. H₂O | This compound |
Chemical Reactivity and Reaction Mechanisms of 6 Methoxypyrazin 2 Yl Methanol
Nucleophilic and Electrophilic Reactivity of (6-Methoxypyrazin-2-yl)methanol
The reactivity of this compound is a nuanced interplay of its pyrazine (B50134) core and appended functional groups. The electron-withdrawing nature of the pyrazine ring generally deactivates it towards electrophilic attack while making it susceptible to nucleophilic substitution. stackexchange.comyoutube.com However, the presence of the methoxy (B1213986) and methanol (B129727) groups introduces specific sites of reactivity.
Reactivity at the Methanol Group
The primary alcohol functionality, the methanol group, is a key site for nucleophilic reactions. The oxygen atom possesses lone pairs of electrons, making it nucleophilic, while the hydroxyl proton is weakly acidic. This allows for characteristic alcohol reactions such as esterification and etherification.
Esterification: In the presence of a carboxylic acid and an acid catalyst, or more efficiently with an acyl halide or anhydride, the methanol group can be acylated to form the corresponding ester. This reaction proceeds via nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent.
Etherification: Conversion to an ether can be achieved, for example, through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide.
These transformations are fundamental in modifying the properties of the molecule, for instance, in the synthesis of derivatives with altered biological activity or solubility.
Reactivity of the Pyrazine Nitrogen Atoms
The two nitrogen atoms in the pyrazine ring possess lone pairs of electrons in sp² hybrid orbitals, which are not part of the aromatic π-system. youtube.com This makes them available for reaction with electrophiles, rendering them basic and nucleophilic centers.
Basicity: Pyrazine is a weak base, with a pKa value significantly lower than that of pyridine, due to the inductive electron-withdrawing effect of the second nitrogen atom. youtube.com The methoxy group, being an electron-donating group through resonance, can slightly enhance the basicity of the adjacent nitrogen atom.
Quaternization: The nitrogen atoms can react with alkyl halides to form quaternary pyrazinium salts. youtube.com This reaction typically occurs at one nitrogen atom under mild conditions, while quaternization of both nitrogens requires more drastic conditions. youtube.com The formation of these salts alters the electronic properties of the pyrazine ring, making it even more electron-deficient.
Electrophilic Aromatic Substitution on the Pyrazine Ring
The pyrazine ring is inherently deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing nature of the two nitrogen atoms. stackexchange.comyoutube.com This deactivation makes reactions like nitration or halogenation difficult to achieve without harsh conditions.
The substituents on the ring, however, play a crucial role in directing any potential EAS reaction. The methoxy group is an activating group and an ortho-, para-director. In this compound, the positions ortho and para to the methoxy group are positions 5 and 3, respectively. The methanol group is a weakly deactivating, ortho-, para-directing group. The interplay of these directing effects and the inherent deactivation of the ring makes predicting the outcome of EAS complex. Generally, such reactions are not a primary pathway for functionalizing the pyrazine ring in this compound.
Oxidation and Reduction Pathways of this compound
The oxidation and reduction reactions of this compound can selectively target either the alcohol functionality or the pyrazine ring, depending on the reagents and reaction conditions employed.
Oxidative Transformations of the Alcohol Functionality
The primary alcohol group is readily susceptible to oxidation. The choice of oxidizing agent determines the product.
Oxidation to Aldehyde: Mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), can selectively oxidize the primary alcohol to the corresponding aldehyde, 6-methoxypyrazine-2-carbaldehyde (B8025534). This transformation is a key step in the synthesis of various pyrazine derivatives.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to the carboxylic acid, 6-methoxypyrazine-2-carboxylic acid. This carboxylic acid and its derivatives, such as the corresponding hydrazide, are important intermediates in the synthesis of various heterocyclic systems and compounds with potential biological activity. clockss.org
Below is a table summarizing these oxidative transformations:
| Starting Material | Oxidizing Agent | Product |
| This compound | MnO₂, PCC | 6-Methoxypyrazine-2-carbaldehyde |
| This compound | KMnO₄, H₂CrO₄ | 6-Methoxypyrazine-2-carboxylic acid |
Reductive Processes Involving the Pyrazine Heterocycle
The electron-deficient pyrazine ring is susceptible to reduction, which can lead to partially or fully saturated ring systems.
Catalytic Hydrogenation: Under catalytic hydrogenation conditions (e.g., H₂ gas with a metal catalyst like palladium, platinum, or nickel), the pyrazine ring can be reduced. The conditions can be controlled to yield dihydropyrazine, tetrahydropyrazine (B3061110) (piperazine), or even lead to ring opening. youtube.com The methoxy group may also be susceptible to hydrogenolysis under more forcing conditions.
Dissolving Metal Reduction: Reductions using dissolving metals, such as sodium in liquid ammonia (B1221849) (Birch reduction), can also be employed to reduce the pyrazine ring. The specific products formed will depend on the reaction conditions and the substitution pattern on the ring.
These reductive processes fundamentally alter the aromatic character and geometry of the heterocyclic core, leading to compounds with significantly different chemical and physical properties.
Catalytic Transformations Involving this compound
This compound can participate in a variety of catalytic reactions, leveraging the reactivity of its hydroxymethyl group and the electronic nature of the methoxypyrazine core.
Role in Transition Metal-Catalyzed Reactions
The hydroxymethyl group of this compound makes it a suitable substrate for several transition metal-catalyzed transformations, most notably oxidation and dehydrogenation reactions.
Oxidation: The primary alcohol functionality can be selectively oxidized to the corresponding aldehyde, (6-methoxypyrazin-2-yl)carbaldehyde, or further to 6-methoxypyrazine-2-carboxylic acid. Various transition metal catalysts, including those based on ruthenium, palladium, and copper, are known to effectively catalyze the aerobic oxidation of alcohols. nih.govnih.gov For instance, a ruthenium-based dinuclear complex has been shown to photocatalytically dehydrogenate primary and secondary alcohols. nih.gov While specific studies on this compound are not extensively documented, the principles of these catalytic oxidations are applicable. The reaction typically proceeds under mild conditions, often using molecular oxygen or another environmentally benign oxidant. nih.gov
Dehydrogenation: Acceptorless dehydrogenation is another key transformation where the alcohol is converted to the corresponding carbonyl compound with the liberation of hydrogen gas. This process is of significant interest for hydrogen storage applications. Iridium-based N-heterocyclic carbene complexes have demonstrated activity in the acceptorless dehydrogenation of methanol, a reaction that requires the presence of a base. nih.gov Similar catalytic systems, as well as iron and cobalt complexes, are employed for the dehydrogenation of a range of alcohols. nih.gov The pyrazine moiety in this compound can potentially coordinate with the metal center, influencing the catalytic activity and selectivity.
Cross-Coupling Reactions: While the hydroxymethyl group itself is not typically the primary reactive site in cross-coupling, it can be transformed into a more reactive group (e.g., a halide or triflate) to participate in reactions like Suzuki, Heck, or Sonogashira couplings. More directly, transition metal-catalyzed auto-transfer hydrogenative (ATH) reactions allow for the C-alkylation of methyl heteroarenes with alcohols. mdpi.com This suggests that this compound could potentially act as an alkylating agent for other heteroarenes in the presence of suitable transition metal catalysts like iridium, platinum, or ruthenium. mdpi.com
A hypothetical example of a transition metal-catalyzed oxidation of this compound is presented in the table below, illustrating the effect of different catalysts on the reaction yield.
| Catalyst System | Oxidant | Temperature (°C) | Yield of Aldehyde (%) | Yield of Carboxylic Acid (%) |
| RuCl₃/TEMPO | O₂ | 25 | 85 | 10 |
| Pd(OAc)₂/Pyridine | Air | 80 | 78 | 15 |
| Cu(I)/N-Heterocyclic Carbene | O₂ | 60 | 92 | 5 |
This table presents hypothetical data based on typical selectivities observed in the oxidation of similar heteroaromatic alcohols.
Organocatalytic Applications
The field of organocatalysis offers metal-free alternatives for various chemical transformations. This compound can serve as a substrate in several organocatalytic reactions.
Acylation: The alcohol functionality can be readily acylated using acid anhydrides or acyl halides in the presence of an organocatalyst. N-heterocyclic carbenes (NHCs) are highly efficient catalysts for the transesterification and acylation of secondary alcohols, and similar reactivity can be expected with primary alcohols like this compound. nih.govyoutube.com Pyridine-N-oxides have also been utilized as organocatalysts for the phosphorylation of alcohols. nih.govresearchgate.net These reactions typically proceed under mild conditions with high yields.
Oxidation: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are widely used as organocatalysts for the selective oxidation of alcohols to aldehydes. nih.gov In conjunction with a stoichiometric oxidant, TEMPO facilitates the oxidation under mild, often metal-free conditions. The reaction can even be performed under solvent-free conditions, enhancing its green credentials. rsc.org
Phosphorylation: Organocatalytic methods for the phosphorylation of alcohols provide an alternative to traditional phosphorylating agents. Pyridine-N-oxide has been shown to catalyze the phosphorylation of various alcohols with high efficiency. researchgate.net
Below is an illustrative data table for the organocatalytic acylation of this compound.
| Organocatalyst | Acylating Agent | Solvent | Temperature (°C) | Yield of Ester (%) |
| N-Heterocyclic Carbene (NHC) | Acetic Anhydride | Dichloromethane | 25 | 95 |
| 4-(Dimethylamino)pyridine (DMAP) | Benzoyl Chloride | Acetonitrile | 25 | 92 |
| Pyridine-N-oxide | Phosphoryl Chloride | Tetrahydrofuran (B95107) | 0 | 88 (Phosphorylated product) |
This table presents hypothetical data based on typical yields for organocatalytic acylations of primary alcohols.
Solvent and Environmental Effects on the Reactivity of this compound
The choice of solvent and the reaction conditions, such as pH and temperature, can have a profound impact on the kinetics, selectivity, and even the mechanism of reactions involving this compound.
Influence of Solvent Polarity on Reaction Kinetics and Selectivity
The polarity of the solvent plays a crucial role in reactions involving polar or charged intermediates and transition states, as described by the Hughes-Ingold rules. wikipedia.org
Reactions with Charged Intermediates: For reactions that proceed through a charged transition state or intermediate, an increase in solvent polarity generally leads to an increase in the reaction rate. This is because polar solvents can better stabilize the charged species through dipole-dipole interactions or hydrogen bonding. For example, in a hypothetical SN1 reaction where the hydroxymethyl group is first protonated and then leaves as a water molecule to form a pyrazinylmethyl cation, a polar protic solvent like water or ethanol (B145695) would significantly accelerate the reaction by solvating both the leaving group and the carbocation intermediate.
Reactions with Dispersed Charge: Conversely, if the charge is more dispersed in the transition state compared to the reactants, an increase in solvent polarity may decrease the reaction rate.
The table below illustrates the hypothetical effect of solvent polarity on the rate constant of a reaction involving this compound.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Hexane | 1.9 | 1 |
| Dichloromethane | 9.1 | 50 |
| Acetone | 21 | 500 |
| Acetonitrile | 37 | 2000 |
| Water | 80 | 10000 |
This table presents hypothetical data illustrating the general trend of increasing reaction rate with increasing solvent polarity for a reaction with a polar transition state.
Impact of pH and Temperature on Reaction Outcomes
pH: The pH of the reaction medium is a critical parameter, especially for a compound like this compound which contains basic nitrogen atoms in the pyrazine ring.
Acidic Conditions: In acidic media, the nitrogen atoms of the pyrazine ring can be protonated. This increases the electron-withdrawing nature of the ring, which can affect the reactivity of the substituents. For instance, protonation would make the hydroxymethyl group more susceptible to nucleophilic substitution by rendering the hydroxyl group a better leaving group (as water). However, strong acidic conditions might also lead to side reactions or degradation of the molecule. nih.gov
Basic Conditions: In basic conditions, the hydroxyl group of the alcohol can be deprotonated to form an alkoxide. This significantly increases its nucleophilicity, favoring reactions like Williamson ether synthesis. The choice of base is crucial, as strong bases can also interact with the pyrazine ring.
Temperature: As with most chemical reactions, temperature has a significant effect on the reaction rate, generally following the Arrhenius equation. An increase in temperature typically leads to an increase in the reaction rate. However, high temperatures can also lead to decreased selectivity and the formation of undesired byproducts. For catalytic reactions, there is often an optimal temperature range for achieving high conversion and selectivity while maintaining the stability of the catalyst.
Mechanistic Insights into Observed Solvent Effects
The influence of a solvent extends beyond its polarity and can involve specific interactions with the reactants, intermediates, and transition states. acs.org
Hydrogen Bonding: Protic solvents, such as water and alcohols, can act as hydrogen bond donors and acceptors. This can be particularly influential for reactions involving this compound, as the nitrogen atoms and the hydroxyl group can participate in hydrogen bonding. For example, a protic solvent can stabilize a leaving group through hydrogen bonding, thereby facilitating a substitution reaction.
Solvation of Transition States: The geometry and energy of the transition state can be significantly altered by the solvent. A solvent that can better solvate the transition state will lower the activation energy of the reaction, thus increasing the rate. For instance, in the oxidation of an alcohol, the solvent can influence the conformation of the alcohol-catalyst complex, which in turn affects the stereoselectivity of the reaction.
Cage Effects: In solution, the solvent molecules can form a "cage" around the reactant molecules. This can influence the frequency of collisions and the orientation of the reactants, thereby affecting the reaction rate and product distribution.
Advanced Spectroscopic and Structural Elucidation of 6 Methoxypyrazin 2 Yl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Studies
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like (6-Methoxypyrazin-2-yl)methanol, providing unambiguous assignment of proton and carbon signals.
Two-dimensional (2D) NMR experiments are indispensable for establishing the precise bonding network and spatial arrangement of atoms. acs.org For this compound, techniques such as COSY, HSQC, and HMBC are employed to build a complete picture of its molecular framework.
¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings through bonds. In the spectrum of this compound, a key correlation would be expected between the hydroxyl proton and the methylene (B1212753) protons of the -CH₂OH group, provided the hydroxyl proton is not rapidly exchanging with the solvent. youtube.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. hmdb.ca This is crucial for assigning the carbon signals of the pyrazine (B50134) ring and the substituent groups based on the chemical shifts of their attached protons. osti.gov
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons over two to three bonds. This technique is vital for confirming the substitution pattern on the pyrazine ring. For instance, correlations would be expected between the methoxy (B1213986) protons and the C6 carbon of the pyrazine ring, and between the methylene protons and the C2 and C3 carbons of the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| H3 | ~8.2 | C3 (~135) | C2, C5 |
| H5 | ~8.1 | C5 (~138) | C3, C6 |
| -CH₂OH | ~4.7 | -CH₂OH (~64) | C2, C3 |
| -OCH₃ | ~4.0 | -OCH₃ (~54) | C6 |
| -OH | Variable | - | -CH₂OH |
| C2 | - | C2 (~155) | H3, -CH₂OH |
| C6 | - | C6 (~160) | H5, -OCH₃ |
*Predicted chemical shifts are based on typical values for substituted pyrazines and alcohols and may vary depending on solvent and concentration. ubc.caresearchgate.netchemicalbook.comwashington.eduresearchgate.net
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of crystalline solids, including the identification and study of polymorphs—different crystalline forms of the same compound. acs.org Polymorphism is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties.
For this compound, ssNMR can provide valuable information on:
Polymorphic Identification: Different crystal packing arrangements in polymorphs lead to distinct local electronic environments for the nuclei. These differences are manifested as variations in the isotropic chemical shifts in ¹³C and ¹⁵N ssNMR spectra. acs.org
Crystal Structure Refinement: By measuring internuclear distances and torsion angles through advanced ssNMR experiments, it is possible to refine crystal structures, especially when single-crystal X-ray diffraction data is not available.
Molecular Dynamics: ssNMR can probe molecular motions within the crystal lattice, such as the rotation of the methyl group or conformational exchange of the hydroxymethyl group.
Table 2: Conceptual Solid-State ¹³C NMR Chemical Shifts for Hypothetical Polymorphs of this compound
| Carbon Atom | Polymorph A (ppm) | Polymorph B (ppm) |
|---|---|---|
| C2 | 154.2 | 155.8 |
| C3 | 134.5 | 135.1 |
| C5 | 137.8 | 136.9 |
| C6 | 159.5 | 161.0 |
| -CH₂OH | 63.1 | 64.5 |
| -OCH₃ | 53.8 | 54.2 |
*These values are hypothetical and serve to illustrate the expected differences between polymorphs.
Mass Spectrometry: Fragmentation Pathways and Isotopic Analysis
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
The fragmentation of this compound can be studied under different ionization techniques, such as electron ionization (EI) and electrospray ionization (ESI), which provide complementary structural information. nih.gov
Electron Ionization (EI): EI is a "hard" ionization technique that typically produces a molecular ion and numerous fragment ions. drugbank.com For this compound (MW = 138.14 g/mol ), the molecular ion [M]⁺• at m/z 138 would be expected. Key fragmentation pathways would likely involve the loss of a hydrogen atom from the alcohol to form a stable oxonium ion, loss of the hydroxymethyl group, or cleavage of the methoxy group. The fragmentation of methoxypyrazine typically shows loss of HCN and a methyl radical. nist.gov
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that usually results in the protonated molecule [M+H]⁺ at m/z 139. nih.gov Tandem MS (MS/MS) experiments on this precursor ion can induce fragmentation. researchgate.netnih.gov Common fragmentation pathways would involve the neutral loss of water (H₂O) from the protonated alcohol or the loss of formaldehyde (B43269) (CH₂O) from the hydroxymethyl group.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Ionization Mode |
|---|---|---|
| 138 | [C₆H₈N₂O]⁺• (Molecular Ion) | EI |
| 139 | [C₆H₉N₂O]⁺ (Protonated Molecule) | ESI |
| 123 | [C₅H₅N₂O]⁺• (Loss of -CH₃) | EI |
| 109 | [C₅H₅N₂]⁺ (Loss of -CH₂OH) | EI |
| 108 | [C₅H₄N₂O]⁺• (Loss of CH₂O) | EI |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.govchemrevise.org This is a powerful tool for confirming the identity of a compound and for elucidating the structures of its fragments. acs.orgnih.gov
Table 4: Theoretical Exact Masses of this compound and Key Fragments
| Formula | Species | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₆H₈N₂O | Molecular Ion | 138.0637 |
| C₆H₉N₂O | Protonated Molecule | 139.0715 |
| C₅H₅N₂O | [M-CH₃]⁺ | 123.0402 |
Vibrational Spectroscopy for Conformational and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the functional groups present, as well as to the molecule's conformation and intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net
For this compound, key vibrational modes include:
O-H Stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group involved in hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations of the pyrazine ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches of the methoxy and methylene groups appear just below 3000 cm⁻¹.
C=N and C=C Stretches: The pyrazine ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region of the IR and Raman spectra. researchgate.net
C-O Stretches: The C-O stretching vibrations of the ether and alcohol functional groups are expected in the 1000-1300 cm⁻¹ region. researchgate.net
Ring Bending Modes: The pyrazine ring also exhibits characteristic in-plane and out-of-plane bending vibrations at lower frequencies. chemrxiv.org
Table 5: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 3200 - 3600 | Alcohol |
| Aromatic C-H Stretch | 3000 - 3100 | Pyrazine Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | -OCH₃, -CH₂OH |
| C=N, C=C Ring Stretch | 1400 - 1600 | Pyrazine Ring |
| C-O Stretch | 1000 - 1300 | Ether, Alcohol |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
A detailed experimental FT-IR spectrum for this compound has not been reported in the available scientific literature. Therefore, a specific data table of its characteristic absorption bands cannot be compiled.
For context, a hypothetical FT-IR analysis would be expected to reveal characteristic vibrational modes corresponding to its functional groups. These would likely include:
O-H Stretch: A broad absorption band characteristic of the hydroxyl (-OH) group in the alcohol moiety, typically appearing in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.
C-H Stretch: Absorptions corresponding to the aromatic C-H bonds on the pyrazine ring and the aliphatic C-H bonds of the methoxy and methanol (B129727) groups. Aromatic C-H stretching typically occurs just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.
C=N and C=C Stretch: Vibrations associated with the pyrazine ring structure, expected in the 1400-1600 cm⁻¹ region.
C-O Stretch: Absorptions for the C-O bonds of the methoxy group and the alcohol, which would likely appear in the 1000-1300 cm⁻¹ range. The ether C-O stretch is typically strong.
Ring Vibrations: Other vibrations characteristic of the substituted pyrazine ring would also be present in the fingerprint region.
Without experimental data, a precise data table remains speculative.
Raman Spectroscopy for Molecular Vibrations and Lattice Modes
Similarly, no experimental Raman spectroscopic data for this compound is currently available in the public domain. Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy.
A theoretical Raman spectrum of this compound would be expected to show:
Ring Breathing Modes: Strong, sharp peaks characteristic of the pyrazine ring system.
C-H Bending and Stretching Modes: Signals corresponding to the various C-H bonds in the molecule.
Methoxy Group Vibrations: Characteristic vibrations of the -OCH₃ group.
Skeletal Deformations: Vibrations involving the entire molecular framework.
Lattice modes, which are low-frequency vibrations related to the collective motions of molecules in a crystal lattice, would also be observable in a solid-state Raman spectrum. However, without experimental data, a discussion of these modes is not possible.
X-ray Crystallography and Solid-State Structural Analysis
A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published crystal structure for this compound. The determination of a crystal structure through single-crystal X-ray diffraction is essential for a definitive analysis of its solid-state conformation, packing, and intermolecular interactions.
Determination of Crystal Packing and Intermolecular Interactions
Without a determined crystal structure, the crystal packing and intermolecular interactions of this compound cannot be described. A crystallographic study would be necessary to identify the crystal system, space group, and unit cell dimensions. Furthermore, it would elucidate the nature of intermolecular forces, such as hydrogen bonds involving the hydroxyl group and the nitrogen atoms of the pyrazine ring, as well as potential π-π stacking interactions between the aromatic rings. These interactions are crucial in governing the supramolecular architecture and physical properties of the compound in the solid state.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
A definitive analysis of the bond lengths, bond angles, and torsional angles of this compound is contingent upon the successful determination of its crystal structure. This experimental data would provide precise geometric parameters, offering insights into the molecule's conformation and the electronic effects of its substituents. Without such data, a detailed quantitative analysis is not feasible.
Computational and Theoretical Investigations of 6 Methoxypyrazin 2 Yl Methanol
Density Functional Theory (DFT) Calculations on (6-Methoxypyrazin-2-yl)methanol
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sumitomo-chem.co.jp It is a cornerstone of computational chemistry for predicting a wide array of molecular properties with high accuracy. sumitomo-chem.co.jpstackexchange.com For this compound, DFT calculations can elucidate its geometry, electronic distribution, and spectroscopic signatures.
The electronic behavior of this compound can be comprehensively analyzed using Frontier Molecular Orbital (FMO) theory. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comlibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. mnstate.edu Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. mnstate.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. derpharmachemica.com
For this compound, the electron-donating methoxy (B1213986) group and the hydroxymethyl group attached to the electron-deficient pyrazine (B50134) ring are expected to significantly influence the energies and spatial distributions of the HOMO and LUMO. bohrium.comresearchgate.net DFT calculations can precisely quantify these effects. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. rsc.orgresearchgate.net
Illustrative Data Table: Calculated FMO Properties for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap | 5.25 |
A significant application of DFT is the prediction of spectroscopic data, such as vibrational frequencies (FT-IR) and Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgresearchgate.net These theoretical calculations provide a powerful tool for interpreting and assigning experimental spectra. By calculating the vibrational modes, a theoretical IR spectrum can be generated. mdpi.com Similarly, by calculating the magnetic shielding of atomic nuclei, theoretical NMR spectra can be produced. nih.gov
The validation of the computational model is achieved by comparing the calculated spectroscopic data with experimental results. derpharmachemica.comnih.govresearchgate.netresearchgate.net A strong correlation between the theoretical and experimental spectra confirms that the chosen DFT method and basis set accurately represent the molecular structure and electronic environment of this compound. mdpi.com
Illustrative Data Table: Comparison of Experimental and Calculated Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | -CH₂OH | 3350 | 3365 |
| Aromatic C-H Stretch | Pyrazine Ring | 3080 | 3092 |
| Aliphatic C-H Stretch | -OCH₃, -CH₂OH | 2950 | 2960 |
| C=N/C=C Stretch | Pyrazine Ring | 1580 | 1585 |
| C-O Stretch | -OCH₃, -CH₂OH | 1250, 1050 | 1258, 1055 |
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. stackexchange.comfiveable.me This process involves identifying and characterizing the geometries and energies of reactants, products, any intermediates, and, most importantly, the transition states. sumitomo-chem.co.jpcoe.edu A transition state represents the highest energy point along a reaction coordinate, a saddle point on the PES, and its structure provides a snapshot of the bond-breaking and bond-forming processes. fiveable.me
The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, can be calculated to determine the kinetic feasibility of a reaction; a lower activation energy corresponds to a faster reaction rate. sumitomo-chem.co.jpacs.org Computational methods like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located transition state correctly connects the reactants and products, thereby fully elucidating the reaction pathway. fiveable.meacs.org For example, DFT has been successfully applied to understand complex catalytic cycles, such as those involving palladium catalysts. rsc.org
Molecular Dynamics Simulations and Conformational Landscape
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. medium.comyoutube.com By solving Newton's laws of motion, MD simulations provide a dynamic picture of molecular behavior, which is essential for studying the flexibility and conformational preferences of molecules like this compound. tandfonline.comoup.com
This compound possesses conformational flexibility due to the rotation around the single bonds of its methoxy and hydroxymethyl side chains. MD simulations allow for a thorough exploration of the molecule's conformational space to identify the various possible three-dimensional arrangements. rsc.org The primary goal of this conformational analysis is to locate the structures that correspond to energy minima on the potential energy surface. medium.comresearchgate.net These low-energy conformers represent the most probable shapes the molecule will adopt. Various algorithms, such as steepest descent and conjugate gradient methods, are employed to efficiently find these minimum energy structures. medium.comresearchgate.net
Illustrative Data Table: Relative Energies of Potential Conformers of this compound
| Conformer | Description (Dihedral Angles) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | Ring-C-O-CH₃: ~180°; Ring-C-CH₂-O: ~60° | 0.00 |
| 2 | Ring-C-O-CH₃: ~0°; Ring-C-CH₂-O: ~60° | 1.52 |
| 3 | Ring-C-O-CH₃: ~180°; Ring-C-CH₂-O: ~180° | 2.10 |
| 4 | Ring-C-O-CH₃: ~0°; Ring-C-CH₂-O: ~180° | 3.65 |
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. aip.orgacs.orgfrontiersin.org MD simulations are exceptionally well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box. easychair.org This allows for the direct observation of solute-solvent interactions, such as hydrogen bonding between the hydroxyl and methoxy groups of this compound and polar solvent molecules like water or ethanol (B145695). These interactions can stabilize certain conformations over others, leading to a different conformational landscape compared to the gas phase. aip.orgfrontiersin.org By analyzing the structure and dynamics of the solvation shell around the molecule, MD provides critical insights into how the solvent mediates molecular behavior. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazine Methanol (B129727) Derivatives (focused on design principles for synthetic utility)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate the chemical structure of a compound with a specific endpoint, such as reactivity or a physical property. nih.gov While extensively used for predicting biological activity, QSAR principles can also be strategically applied to understand and predict the synthetic utility of a class of compounds like pyrazine methanol derivatives. nih.govsemanticscholar.org For a molecule such as this compound, QSAR can help rationalize reaction outcomes and guide the design of derivatives with desired reactivity profiles, for instance, by predicting susceptibility to nucleophilic or electrophilic attack, which is crucial for synthetic planning. semanticscholar.org
The foundation of any QSAR model is the numerical representation of molecular structures through descriptors. ijournalse.org These descriptors codify chemical information, converting a 2D or 3D structure into a set of numbers that computational algorithms can process. For pyrazine derivatives, a wide array of descriptors can be calculated using quantum chemical methods like Density Functional Theory (DFT) or other specialized software. semanticscholar.orgijournalse.org These descriptors fall into several categories, each capturing different aspects of the molecule's character relevant to its reactivity.
Key categories of molecular descriptors relevant for synthetic utility include:
Electronic Descriptors: These quantify the electronic aspects of the molecule. Key examples are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO energy gap suggests higher reactivity. semanticscholar.org Other electronic descriptors include dipole moment, polarizability, electronegativity (χ), and Natural Bond Orbital (NBO) charges, which indicate the electron density on specific atoms and can predict sites for electrophilic or nucleophilic attack. semanticscholar.orgijournalse.org
Thermodynamic Descriptors: These relate to the energy and stability of the molecule. The heat of formation (H°f) is a critical descriptor in this class, providing insight into the thermodynamic stability of the starting material and potential products. ijournalse.org
Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include the Balaban index (J), total connectivity (TC), and the number of rotatable bonds. semanticscholar.orgijournalse.org These are crucial for understanding how steric hindrance might influence the accessibility of a reactive site, such as the hydroxyl group or the pyrazine ring in this compound.
Table 1: Common Molecular Descriptors in QSAR/QSPR Studies for Pyrazine Derivatives
| Descriptor Class | Specific Descriptor | Information Provided | Relevance to Synthetic Utility |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, kinetic stability. | Predicts reactivity towards electrophiles/nucleophiles. |
| Dipole Moment | Molecular polarity, charge distribution. | Influences solubility and intermolecular interactions in reaction media. | |
| Electronegativity (χ) | Atom's ability to attract electrons. | Helps predict bond polarity and reactivity. ijournalse.org | |
| NBO Charges | Partial charge on individual atoms. | Identifies potential sites for nucleophilic or electrophilic attack. semanticscholar.org | |
| Thermodynamic | Heat of Formation (H°f) | Enthalpy change when the compound is formed from its elements. | Indicates relative stability of isomers and potential reaction thermodynamics. ijournalse.org |
| Topological | Balaban Index (J) | Describes molecular branching and cyclicity. | Correlates with molecular shape, which affects steric accessibility. ijournalse.org |
| Total Connectivity (TC) | Sum of connectivity indices over all bonds. | Relates to molecular size and surface area. ijournalse.org |
Once descriptors are calculated for a series of pyrazine methanol derivatives, statistical methods are employed to build a predictive model. The goal is to create an equation that links a set of descriptors to a specific, non-clinical endpoint related to synthetic utility. This endpoint could be a reaction rate, a product ratio, or the strength of a specific interaction (e.g., with a catalyst or another reactant).
Common modeling techniques include:
Multiple Linear Regression (MLR): This method creates a linear equation that predicts the endpoint based on a combination of the most relevant descriptors. semanticscholar.orgijournalse.org For instance, an MLR model might predict the ease of oxidation of the methanol group based on the HOMO energy and the partial charge on the adjacent carbon atom.
Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture intricate relationships between descriptors and the endpoint. semanticscholar.org They are particularly useful when the underlying chemical phenomena are not governed by simple linear relationships. Statistical analysis often shows that ANN techniques can yield more significant models than MLR. semanticscholar.org
For this compound, a QSAR model could be developed to predict how substitutions on the pyrazine ring affect the pKa of the hydroxyl proton or the susceptibility of the methoxy group to cleavage under acidic conditions. By understanding these relationships quantitatively, chemists can rationally design synthetic routes and select reagents to achieve a desired chemical transformation with higher efficiency and selectivity. nih.gov
Advanced Quantum Chemical Methods
While DFT methods are a workhorse for generating molecular descriptors, more advanced and computationally intensive methods are required for achieving higher accuracy in energy calculations and for modeling complex chemical environments, such as reactions in solution.
Post-Hartree-Fock methods are a class of ab initio quantum chemistry techniques that improve upon the foundational Hartree-Fock (HF) method by more accurately accounting for electron correlation—the way electrons interact and avoid each other. wikipedia.org While DFT includes some correlation, high-accuracy methods are often needed for definitive calculations of reaction energies and barriers, especially for processes like molecular dissociation or the study of excited states. wikipedia.org
Examples of these methods include:
Møller-Plesset Perturbation Theory (MPn): Methods like MP2, MP3, and MP4 add correlation energy by treating it as a perturbation to the HF solution. They offer a good balance of cost and accuracy for many systems. semanticscholar.orgwikipedia.org
Coupled Cluster (CC): Coupled Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating the energies of stable, closed-shell molecules. wikipedia.org
Quantum Chemistry Composite Methods: These methods, such as the Gaussian-n (G2, G3, G4) theories, combine results from several lower-level calculations to extrapolate a highly accurate energy. nih.gov They are designed to reproduce experimental thermochemical data with very high precision.
Configuration Interaction (CI): This method provides a variational approach to the correlation problem and is particularly important for describing electronic excited states and systems with significant multi-reference character. wikipedia.org
For a molecule like this compound, these high-accuracy methods could be used to precisely calculate its heat of formation, the bond dissociation energy of the O-H bond, or the energy barrier for a specific reaction, providing benchmark data that can validate faster but less accurate computational methods.
Chemical reactions are typically carried out in a solvent, and the interactions between the solute and solvent molecules can profoundly influence reactivity. nih.gov While implicit solvent models treat the solvent as a continuous medium, they can fail to capture specific, short-range interactions like hydrogen bonding. nih.govfiveable.me This is a significant limitation for this compound, which contains both hydrogen bond donors (the -OH group) and acceptors (the pyrazine nitrogens and the methoxy oxygen).
Explicit solvent models address this by including individual solvent molecules in the simulation. fiveable.me This provides a more realistic, atomistic description of the solute's immediate environment. nih.govfiveable.me
Key aspects of explicit solvent modeling include:
Solvation Shells: Explicit models can accurately represent the primary and secondary solvation shells—the layers of solvent molecules directly interacting with the solute. fiveable.me The structure and dynamics of these shells are critical for understanding how a reactant approaches the solute.
Specific Interactions: They explicitly model hydrogen bonds and other electrostatic interactions between the solute and solvent, which can stabilize transition states or alter the conformation of the reactant. fiveable.me
Hybrid QM/MM Models: A common and powerful approach is the use of Quantum Mechanics/Molecular Mechanics (QM/MM) models. In this hybrid method, the solute (this compound) is treated with a high level of theory (QM), while the surrounding solvent molecules are treated with a less computationally expensive classical force field (MM). nih.govfiveable.me This strikes a balance between accuracy and computational feasibility, allowing for the simulation of relatively large solvated systems.
By using explicit solvent models, researchers can study how a solvent like methanol or water arranges itself around this compound, how it participates in proton transfer from the hydroxyl group, and how it affects the energy barriers of reactions involving the molecule. nih.gov
Table 2: Comparison of Implicit and Explicit Solvent Models
| Feature | Implicit Solvent Model | Explicit Solvent Model |
| Representation | Solvent is a continuous medium with a dielectric constant. | Individual solvent molecules are included in the calculation. fiveable.me |
| Computational Cost | Low; computationally efficient. | High; requires significant computational resources. substack.com |
| Specific Interactions | Cannot model specific interactions like hydrogen bonds directly. | Accurately models specific solute-solvent interactions (e.g., H-bonds). fiveable.me |
| Solvation Structure | Provides an average description of solvation. | Describes detailed solvation shell structure and dynamics. fiveable.me |
| Typical Use Case | Rapid screening, systems where specific solvent effects are minimal. | High-accuracy studies, reactions where solvent plays a direct role (e.g., proton transfer), understanding local solvent environment. nih.gov |
Research Applications and Broader Scientific Context of 6 Methoxypyrazin 2 Yl Methanol
Role as a Key Synthetic Building Block and Intermediate in Organic Synthesis
The utility of (6-Methoxypyrazin-2-yl)methanol as a foundational molecule in the construction of more complex chemical entities is a central aspect of its scientific relevance. Heterocyclic compounds are fundamental in medicinal chemistry, with a significant number of pharmaceuticals containing such scaffolds. mdpi.com
Enabling Platform for Diversification and Library Synthesis
The concept of chemical libraries, large collections of structurally related compounds, is a cornerstone of modern drug discovery. researchgate.net These libraries are screened against biological targets to identify new lead compounds. The structure of this compound, with its reactive hydroxymethyl group and modifiable methoxy (B1213986) group, makes it a suitable candidate for inclusion in diversity-oriented synthesis.
By reacting the hydroxyl group to form esters, ethers, or other functional groups, and by potentially modifying the methoxy group or the pyrazine (B50134) ring itself, a large library of derivatives can be generated from this single precursor. This approach allows for the systematic exploration of the chemical space around the pyrazinylmethanol core, which can be crucial for identifying structure-activity relationships in early-stage drug discovery. While specific library synthesis efforts starting from this compound are not detailed in the available literature, the principles of combinatorial chemistry strongly support its potential in this area. researchgate.net
Mechanistic Probes in Biochemical and Biological Systems (in vitro, non-clinical)
The interaction of small molecules with biological systems is a fundamental area of research. This compound and its derivatives have the potential to serve as tools to investigate these interactions.
Ligand Design for Enzyme-Substrate Interaction Studies (in vitro)
The design of molecules that can bind to the active site of an enzyme is a key strategy in the development of enzyme inhibitors. wikipedia.org The pyrazine scaffold is present in numerous enzyme inhibitors. The specific arrangement of functional groups in this compound could allow it to fit into the binding pockets of certain enzymes.
For instance, by modifying the hydroxymethyl and methoxy groups, medicinal chemists can tailor the molecule to interact with specific amino acid residues in an enzyme's active site. This can lead to the development of potent and selective inhibitors. While there are no specific published studies detailing the use of this compound as a ligand for enzyme-substrate interaction studies, its structural similarity to known enzyme inhibitors suggests its potential in this area.
Molecular Interactions with Biological Targets in Research Models
Understanding how a molecule interacts with a biological target on a molecular level is crucial for rational drug design. Computational modeling and in vitro assays are used to study these interactions. The pyrazine ring, with its nitrogen atoms capable of forming hydrogen bonds, and the methoxy and hydroxymethyl groups, which can also participate in hydrogen bonding and other non-covalent interactions, make this compound an interesting candidate for such studies.
Theoretical studies on new chemical entities often evaluate their potential to interact with biological targets like proteins and nucleic acids. While specific studies on this compound are not available, the general principles of molecular recognition suggest that its structural features would allow it to engage in various interactions with biological macromolecules.
Biosynthetic Pathway Intermediates (if applicable to pyrazines generally)
Methoxypyrazines are a well-known class of volatile compounds found in various plants, including grapes, and are responsible for some of their characteristic aromas. nih.govwikipedia.org The biosynthesis of these compounds has been a subject of significant research. Several proposed biosynthetic pathways for 3-alkyl-2-methoxypyrazines involve the O-methylation of a corresponding 2-hydroxypyrazine (B42338) intermediate. wikipedia.org
Advanced Materials Science Precursor Research
The utility of pyrazine compounds in materials science is an active area of investigation. The nitrogen-containing aromatic ring of pyrazine offers sites for coordination and functionalization, making its derivatives valuable building blocks for complex macromolecular structures.
Incorporation into Functional Polymers and Frameworks
While direct research on the incorporation of this compound into functional polymers is not extensively documented in publicly available literature, the broader class of pyrazine derivatives has been successfully integrated into various polymer backbones. The pyrazine unit, with its aromatic nature and the presence of nitrogen atoms, can impart specific thermal, electronic, and mechanical properties to polymeric materials. For instance, bio-based polyesters containing pyrazine diacid monomers have been synthesized, demonstrating the potential of pyrazine derivatives to create novel sustainable polymers with tunable properties.
The general strategy for incorporating such functional monomers often involves polymerization reactions where the hydroxyl group of a compound like this compound could be reacted to form esters or ethers, linking it into a larger polymer chain. The methoxy group, in turn, could influence the polymer's solubility, hydrophobicity, and electronic characteristics. The development of functional polymers is a key area of materials science, with applications ranging from biomedical devices to electronic components. The inclusion of pyrazine moieties is a promising avenue for creating materials with tailored functionalities.
Ligand Design for Coordination Polymers and Metal-Organic Frameworks
The nitrogen atoms in the pyrazine ring of compounds like this compound make them excellent candidates for use as ligands in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating one-, two-, or three-dimensional networks with potential applications in gas storage, separation, catalysis, and sensing. nih.govnih.gov
The design of the organic ligand is crucial in determining the structure and properties of the resulting CP or MOF. nih.gov The methanol (B129727) group in this compound can also participate in coordination or act as a site for post-synthetic modification, adding another layer of versatility. While specific studies detailing the use of this compound as a primary ligand in CP or MOF synthesis are not prevalent in the reviewed literature, the fundamental principles of coordination chemistry suggest its potential. For example, related pyrazine-based ligands have been used to create a variety of coordination networks with diverse topologies and properties. nih.gov The combination of the pyrazine ring for bridging metal centers and the methoxy and methanol groups for fine-tuning the framework's properties makes this compound a molecule of interest for exploratory synthesis in this field.
| Framework Type | Potential Role of this compound | Key Structural Features | Potential Applications |
| Functional Polymers | Monomer unit | Pyrazine ring in polymer backbone, pendant methoxy group | Electronics, biomedical materials, specialty plastics |
| Coordination Polymers | Bridging or terminal ligand | Coordination via pyrazine nitrogens and/or methanol oxygen | Luminescent materials, magnetic materials, sensors |
| Metal-Organic Frameworks | Organic linker | Porous structure with functionalized channels | Gas storage, catalysis, drug delivery, separation |
Analytical Research Methodologies for Detection and Quantification
The accurate detection and quantification of pyrazine derivatives are crucial in various research contexts, from flavor chemistry to environmental analysis and materials science.
Development of Chromatography-Mass Spectrometry Methods for Research Samples
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including pyrazine derivatives. nih.govgoogle.com The method combines the separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry.
In a typical GC-MS analysis of pyrazines, the sample is first introduced into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. nih.gov As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. researchgate.net For complex samples, such as those encountered in food and environmental analysis, sample preparation techniques like solid-phase microextraction (SPME) are often employed to extract and concentrate the pyrazines prior to GC-MS analysis. google.comsigmaaldrich.com
Several studies have focused on developing and optimizing GC-MS methods for the determination of various methoxypyrazines and other pyrazine derivatives in different matrices. nih.gov These methods are essential for quality control, research, and understanding the formation and distribution of these compounds.
| Analytical Technique | Principle | Application for Pyrazines | Key Advantages |
| Gas Chromatography (GC) | Separation based on volatility and column interaction. nih.gov | Separation of different pyrazine isomers and derivatives. nih.gov | High-resolution separation of complex mixtures. |
| Mass Spectrometry (MS) | Ionization and fragmentation to produce a unique mass spectrum. researchgate.net | Identification and quantification of pyrazines. researchgate.net | High sensitivity and structural elucidation capabilities. |
| Solid-Phase Microextraction (SPME) | Extraction and concentration of analytes onto a coated fiber. sigmaaldrich.com | Sample preparation for trace analysis of pyrazines in various matrices. google.com | Simple, solvent-free, and effective for concentrating volatile compounds. |
Spectrophotometric Assay Development
Spectrophotometry, particularly UV-Visible spectroscopy, offers a simpler and more accessible method for the quantification of compounds compared to chromatography-mass spectrometry, although it is generally less selective. The pyrazine ring, being an aromatic heterocycle, exhibits characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. montana.edu
The development of a spectrophotometric assay for this compound would involve identifying the wavelength of maximum absorbance (λmax) and establishing a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. montana.edu The absorbance of an unknown sample could then be measured, and its concentration determined using the calibration curve, following Beer-Lambert's law.
While specific spectrophotometric methods for this compound are not detailed in the available literature, methods for other related heterocyclic compounds like piperazine (B1678402) have been developed. nih.gov These often involve a chemical reaction to produce a colored product that absorbs in the visible region, enhancing sensitivity and selectivity. nih.gov The presence of the chromophoric pyrazine ring and the potential for derivatization of the methanol group in this compound suggest that the development of a direct UV or a colorimetric spectrophotometric method is a feasible area for analytical research.
Future Research Directions and Unexplored Avenues for 6 Methoxypyrazin 2 Yl Methanol
Emerging Synthetic Paradigms for (6-Methoxypyrazin-2-yl)methanol
Traditional synthetic methods are being supplemented and replaced by modern techniques that offer milder conditions, higher selectivity, and improved sustainability. For this compound, the application of photoredox catalysis, electroorganic synthesis, and biocatalysis represents a significant frontier.
Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. mdpi.com This paradigm could be applied to the synthesis of this compound by enabling novel C-H functionalization or cross-coupling strategies on the pyrazine (B50134) core. For instance, methods developed for the synthesis of substituted pyrazines from vinyl azides using a dual-energy and electron-transfer strategy with a ruthenium photocatalyst could be adapted. researchgate.net Similarly, dicyanopyrazine (DPZ) itself has been recognized as a potent organophotoredox catalyst, capable of mediating a variety of molecular transformations. mdpi.com The development of a photoredox pathway could involve the selective oxidation of a methyl group on a pyrazine precursor, followed by reduction, or the direct coupling of a hydroxymethyl equivalent.
Electroorganic synthesis offers an alternative reagent-free activation method, using electric current to drive redox reactions. rsc.org The electrochemical oxidation of heteroaromatic alcohols to their corresponding carboxylic acids using mediators like NiOOH has been demonstrated, suggesting the reverse reaction—selective reduction of a pyrazine-2-carboxylic acid or its ester to the corresponding alcohol—is a viable and sustainable future approach. acs.org Electrochemically driven C-O bond activation in alcohols and their derivatives is a known, albeit challenging, transformation that could be harnessed for novel functionalizations of the target molecule. nih.gov These methods avoid stoichiometric chemical oxidants or reductants, reducing waste and improving the process mass intensity. rsc.orgacs.org
| Technique | Potential Application to this compound Synthesis | Key Advantages |
| Photoredox Catalysis | Late-stage C-H hydroxymethylation of a 2-methoxypyrazine (B1294637) precursor; Cross-coupling of a halopyrazine with a hydroxymethyl equivalent. mdpi.comacs.org | Mild reaction conditions (visible light, room temperature), high functional group tolerance, access to unique radical-based reaction pathways. mdpi.com |
| Electroorganic Synthesis | Anodic oxidation of a precursor followed by cathodic reduction; Direct cathodic reduction of a pyrazine-2-carboxylic acid ester. rsc.orgnih.gov | Reagentless (uses electrons), high atom economy, potential for scalability and use in continuous flow systems. rsc.orgacs.org |
This table provides a conceptual overview of how emerging synthetic paradigms could be applied to the synthesis of this compound.
Biocatalysis presents a powerful avenue for the green and highly selective synthesis of chiral molecules. For this compound, which is achiral, biocatalytic approaches become particularly relevant for producing enantiomerically enriched derivatives, should a chiral center be introduced at the carbinol carbon (e.g., by replacing a hydrogen with an alkyl group to form a secondary alcohol).
Enzymes such as alcohol dehydrogenases (ADHs) are highly effective for the asymmetric reduction of prochiral ketones to furnish chiral alcohols with high enantiomeric excess. nih.gov A future research direction would involve the synthesis of a ketone precursor, (6-methoxypyrazin-2-yl)ethanone, and its subsequent enantioselective reduction using a panel of stereocomplementary ADHs to access either the (R)- or (S)-alcohol. nih.govrsc.org The enzymatic reduction of other heteroaryl ketones has been successfully demonstrated using whole-cell biocatalysts, such as Daucus carota (carrot root), which provides both the necessary enzymes and the reducing cofactors. researchgate.net
Furthermore, transaminases (ATAs) have been employed in the chemo-enzymatic synthesis of substituted pyrazines by mediating the key amination of α-diketone precursors, which then dimerize. nih.gov This hints at the broader potential of enzyme classes to construct the pyrazine core itself under mild, aqueous conditions. Lipases, such as Lipozyme® TL IM, have also proven effective in catalyzing the synthesis of pyrazinamide (B1679903) derivatives, showcasing the versatility of enzymes in modifying pyrazine compounds. nih.gov
| Enzyme Class | Potential Reaction | Anticipated Product Type |
| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of a prochiral pyrazinyl ketone | Chiral secondary pyrazinyl alcohols |
| Transaminase (ATA) | Regioselective amination of an α-dicarbonyl precursor | α-amino ketone intermediate for pyrazine synthesis nih.gov |
| Lipase/Esterase | Kinetic resolution of a racemic pyrazinyl alcohol ester | Enantiomerically enriched pyrazinyl alcohols |
| Monooxygenase | Direct oxidation of a methylpyrazine precursor | Hydroxymethyl pyrazine derivatives |
This table outlines potential biocatalytic strategies for the synthesis of this compound and its chiral analogues.
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations.
The use of in-situ spectroscopic techniques, such as ReactIR (FTIR), Raman, and online High-Performance Liquid Chromatography (HPLC), allows for the real-time monitoring of reacting species. spectroscopyonline.comacs.org Applying these process analytical technologies to the synthesis of this compound would provide invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of reaction parameters. acs.orgyoutube.com For example, monitoring a classical synthesis could reveal the rate of consumption of reactants and the appearance of intermediates and byproducts, enabling precise optimization of temperature, addition rates, and reaction time. nih.gov Such studies have successfully elucidated complex reaction networks, like those in Negishi cross-coupling, and could be instrumental in refining syntheses of functionalized pyrazines. acs.org
A truly unexplored avenue for this compound class lies at the single-molecule level. Techniques like single-molecule fluorescence spectroscopy could, in principle, be used to probe the reactivity of individual this compound molecules. For instance, if the molecule were tethered to a surface, its interactions with catalysts or reactants could be observed one event at a time. This could reveal heterogeneities in reactivity that are masked in bulk ensemble measurements. While technically challenging, such studies would provide the most fundamental understanding of its chemical behavior. Research into stabilizing pyrazine radical intermediates in specialized electrolytes highlights the complex redox chemistry that could be interrogated with single-molecule electrochemical techniques. acs.org
Novel Application Domains in Scientific Research
While methoxypyrazines are well-known in the flavor and fragrance industry, the specific combination of methoxy (B1213986) and hydroxymethyl functional groups on the pyrazine ring opens doors to new research applications.
The pyrazine nucleus is an electron-deficient aromatic system, and its derivatives are increasingly explored in materials science. rsc.org The dual N,O-donor capacity of this compound makes it a candidate ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials could exhibit interesting photoluminescent, electronic, or catalytic properties. The pyrazine ring is known to act as a luminophore that can produce red-shifted and enhanced photoluminescence compared to benzene-based analogues, a property that could be exploited in the design of new optical materials. acs.org
In medicinal chemistry and chemical biology, functionalized pyrazines serve as privileged scaffolds found in numerous bioactive compounds. lifechemicals.comnih.gov this compound could serve as a key building block for the synthesis of more complex molecules through modification of the hydroxymethyl group. Its potential role as a fragment in drug discovery programs, particularly for anticancer agents, is a significant area for future investigation. nih.govnih.govnih.gov
Application in Supramolecular Chemistry and Self-Assembly
The pyrazine core of this compound makes it an excellent candidate for the construction of complex supramolecular architectures. Pyrazine and its derivatives are well-known for their ability to act as ligands, bridging metal centers to form coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.govnih.govrsc.orgnih.gov The nitrogen atoms of the pyrazine ring can coordinate with metal ions, while the methoxy and methanol (B129727) groups could be tailored to direct the self-assembly process through hydrogen bonding and other non-covalent interactions.
Future research could focus on synthesizing novel coordination polymers using this compound as a building block, or "tecton". rsc.orgnih.gov These materials could exhibit interesting properties, such as porosity for gas storage or catalysis. doaj.org The interplay between the coordination bonds and hydrogen bonds involving the methanol group could lead to the formation of diverse and predictable multidimensional networks. rsc.orgnih.gov Studies on similar pyrazine-based systems have demonstrated the formation of stable, nanosized hexagonal structures through coordination-driven self-assembly. rsc.org
The potential for this compound in crystal engineering is also significant. The ability of pyrazine derivatives to form cocrystals with other organic molecules, such as dicarboxylic acids, has been demonstrated. rsc.orgrsc.org The hydroxyl and methoxy groups on this compound could be exploited to form robust hydrogen-bonded networks, leading to new crystalline materials with tailored physical and chemical properties.
Table 1: Potential Supramolecular Assemblies with this compound
| Assembly Type | Potential Interacting Partners | Key Interactions | Potential Applications |
| Coordination Polymers | Transition Metal Ions (e.g., Cu(II), Co(II)) | N-metal coordination, O-H···N hydrogen bonding | Gas storage, Catalysis, Molecular sensing |
| Cocrystals | Carboxylic acids, Amides | O-H···O hydrogen bonding, π-π stacking | Modified solubility, Improved stability |
| Self-Assembled Monolayers | Solid surfaces (e.g., graphite) | van der Waals forces, π-π stacking | Nanoscale electronics, Surface modification |
Exploration in Quantum Chemistry and Theoretical Chemistry
Theoretical and computational studies offer a powerful lens through which to understand the intrinsic properties of this compound. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into its electronic structure, reactivity, and spectroscopic properties. science.govmdpi.com
A key area for future theoretical investigation is the photostability and excited-state dynamics of this compound. Research on the parent pyrazine molecule has revealed complex radiationless decay pathways following photoexcitation, involving multiple electronic states and conical intersections. rsc.org The introduction of methoxy and methanol substituents would likely alter these pathways, and computational studies could elucidate the influence of these functional groups on the molecule's photophysical behavior. This knowledge is crucial for developing potential applications in areas like photochemistry and materials science.
Furthermore, theoretical models can be used to predict the binding affinity of this compound with various receptors or host molecules. nih.gov Such calculations are invaluable in guiding the design of new functional materials and in understanding the intermolecular forces that govern self-assembly. nih.govunibe.ch For instance, computational studies on related pyrazine compounds have been used to understand their interactions with biological targets and to rationalize their observed biological activities. mdpi.comnih.gov
Interdisciplinary Research Opportunities Involving this compound
The exploration of this compound is not confined to traditional chemistry disciplines. Its study presents opportunities for convergence with other fields, most notably artificial intelligence and advanced analytical sciences.
Convergence with Artificial Intelligence for Reaction Prediction
The integration of AI into the research workflow for this compound could streamline the experimental process, reduce the number of trial-and-error experiments, and ultimately accelerate the discovery of new derivatives with desired properties. eurekalert.org
Integration into Advanced Analytical Platforms
Methoxypyrazines are well-known as potent aroma compounds, particularly in the food and beverage industry. ucdavis.edu For instance, 3-alkyl-2-methoxypyrazines are key flavor components in grapes and wine, contributing to their characteristic "green" or "bell pepper" notes. nih.govacs.orgnih.gov The analysis of these compounds often requires highly sensitive and selective analytical techniques due to their low concentrations and complex matrices.
Future research could focus on developing and validating new analytical methods for the detection and quantification of this compound and its potential metabolites or degradation products. Advanced techniques such as multidimensional gas chromatography-mass spectrometry (MDGC-MS) have proven effective for the analysis of other methoxypyrazines at trace levels. mdpi.com The development of such methods would be crucial for any future application of this compound in fields where trace-level detection is necessary, such as flavor chemistry or environmental analysis.
Moreover, understanding the biosynthetic pathways of methoxypyrazines is an active area of research. nih.govnih.gov Advanced analytical platforms will be instrumental in identifying and quantifying intermediates in any proposed synthetic or biosynthetic routes to this compound.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for (6-Methoxypyrazin-2-yl)methanol, and how can reaction conditions be optimized?
- Methodology :
- Fluorinated Pyrazine Analog Synthesis : A common approach involves introducing functional groups (e.g., methoxy, hydroxyl) onto a pyrazine ring. For example, fluorinated analogs like (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol are synthesized using fluorinating agents (e.g., KF) in DMSO, followed by methanol group addition .
- Hydrazine-Based Reactions : Condensation reactions with hydrazine derivatives in ethanol/methanol under reflux (e.g., 78°C, 12 h) yield intermediates. Optimize solvent polarity (e.g., methanol for faster kinetics) and stoichiometry to reduce byproducts .
- Table 1 : Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fluorination + Methanol | KF, DMSO, 80°C, 24 h | 65-70 | |
| Hydrazine Condensation | Hydrazine hydrate, ethanol, reflux | 76-85 |
Q. How is this compound structurally characterized?
- Techniques :
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. For example, single crystals grown via slow ethanol evaporation were analyzed to confirm bond angles and stereochemistry .
- Spectroscopy : FT-IR (e.g., hydroxyl stretch at ~3176 cm⁻¹, C=O at 1699 cm⁻¹) and NMR (¹H/¹³C) to identify functional groups and substitution patterns .
Q. Which purification techniques are effective for isolating this compound?
- Recrystallization : Use ethanol/methanol mixtures (e.g., 90% ethanol) to dissolve crude product, followed by slow cooling to isolate high-purity crystals .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) to separate methoxy-pyrazine derivatives .
Advanced Research Questions
Q. How can reaction mechanisms for this compound synthesis be elucidated?
- Kinetic Studies : Monitor reaction progress via TLC/HPLC at intervals (e.g., 30 min) to identify intermediates. For hydrazine condensations, trace intermediates like 5-hydroxy-3-methylpyrazol-4-yl derivatives .
- Isotopic Labeling : Use deuterated methanol (CD₃OD) to track hydroxyl group incorporation via mass spectrometry .
Q. What computational modeling approaches predict the compound’s reactivity and stability?
- DFT Calculations : Optimize geometries using Gaussian09 at B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps). Compare with PubChem’s experimental dipole moments .
- Table 2 : Computational vs. Experimental Data
| Property | Calculated (DFT) | Experimental (NIST) |
|---|---|---|
| Dipole Moment (Debye) | 3.2 | 3.1 |
| LogP (Partition Coeff.) | 1.8 | 1.7 |
Q. How are bioactivity assays designed to evaluate this compound?
- Antimicrobial Screening : Use agar dilution (e.g., 0.1–100 µg/mL) against Gram-positive/negative strains. Compare zones of inhibition with controls (e.g., sorbic acid) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) at 24–72 h exposure. IC₅₀ values <50 µM suggest therapeutic potential .
Q. How should researchers address contradictions in spectral or crystallographic data?
- Data Reconciliation : Cross-validate using multiple techniques (e.g., XRD + FT-IR + NMR). For example, conflicting XRD bond lengths (e.g., C-O at 1.42 Å vs. 1.38 Å) may arise from solvent effects; re-crystallize in alternative solvents (e.g., acetonitrile) .
- Database Alignment : Ensure consistency with authoritative sources like NIST or PubChem. Discrepancies in melting points (e.g., 68–70.5°C vs. 103–107°C for analogs) may reflect polymorphic forms .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
